5-(2,5-Dichlorophenyl)pyrimidin-2-amine
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Overview
Description
5-(2,5-Dichlorophenyl)pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Preparation Methods
The synthesis of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 2,5-dichlorobenzonitrile with guanidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
5-(2,5-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrimidine N-oxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Scientific Research Applications
5-(2,5-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,5-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as heat shock protein HSP 90-alpha, which plays a role in protein folding and stabilization. By inhibiting this enzyme, the compound can disrupt cellular processes and induce cell death .
Comparison with Similar Compounds
5-(2,5-Dichlorophenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: This compound also contains a dichlorophenyl group and a pyrimidine ring, but it has a different substitution pattern and additional functional groups.
N-(5-(4-Chlorophenyl)thieno(2,3-D)pyrimidin-4-yl)-N-(2,5-Dimethylphenyl)amine: This compound contains a thieno-pyrimidine ring system and different substituents on the phenyl ring.
Properties
Molecular Formula |
C10H7Cl2N3 |
---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
5-(2,5-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-1-2-9(12)8(3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
InChI Key |
AQCBUODLXOMSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CN=C(N=C2)N)Cl |
Origin of Product |
United States |
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